N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazide group, an iodinated phenyl ring, and a methoxy group. The presence of these functional groups contributes to its reactivity and potential utility in different chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide typically involves the condensation of 4-hydroxy-3-iodo-5-methoxybenzaldehyde with 2-(4-methylphenoxy)acetohydrazide. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate (NaSMe) or primary amines (RNH2).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use as a corrosion inhibitor for metals.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The iodine atom and methoxy group may also contribute to the compound’s binding affinity and specificity for certain targets. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide
- N’-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-(4-methylphenoxy)acetohydrazide
- N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide
Uniqueness
N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The combination of the iodinated phenyl ring with the hydrazide and methoxy groups provides a distinct chemical profile that sets it apart from other similar compounds.
Properties
Molecular Formula |
C17H17IN2O4 |
---|---|
Molecular Weight |
440.23 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H17IN2O4/c1-11-3-5-13(6-4-11)24-10-16(21)20-19-9-12-7-14(18)17(22)15(8-12)23-2/h3-9,22H,10H2,1-2H3,(H,20,21)/b19-9+ |
InChI Key |
ZIFOLBZYPKBIAN-DJKKODMXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C(=C2)I)O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C(=C2)I)O)OC |
Origin of Product |
United States |
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